molecular formula C15H17FN2O3 B7458278 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid

3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid

Cat. No. B7458278
M. Wt: 292.30 g/mol
InChI Key: LYSSARIOZIQSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid, also known as FBP or FBPase inhibitor, is a chemical compound that has been widely used in scientific research. It is an inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme that plays a crucial role in gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources.

Mechanism of Action

3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid acts as a competitive inhibitor of 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acidase by binding to the active site of the enzyme and blocking the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. This leads to a decrease in glucose production by the liver and an increase in glucose uptake by peripheral tissues. 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which may contribute to its metabolic effects.
Biochemical and Physiological Effects
3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid has also been shown to reduce hepatic steatosis and inflammation in mice fed a high-fat diet. 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid has been reported to have anti-inflammatory and anti-tumor effects in vitro, although further studies are needed to confirm these findings.

Advantages and Limitations for Lab Experiments

3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid is a useful tool compound for investigating the role of 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acidase in glucose homeostasis and related metabolic pathways. 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid is relatively stable and can be easily synthesized in the laboratory. However, 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments. 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid also has a short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.

Future Directions

Future research on 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid could focus on the development of more potent and selective 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acidase inhibitors for the treatment of metabolic diseases such as diabetes and obesity. 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid could also be used as a tool compound to investigate the role of 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acidase in other metabolic pathways and diseases. Further studies are needed to elucidate the molecular mechanisms underlying the metabolic effects of 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid and to identify potential side effects or toxicity of 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid in vivo.

Synthesis Methods

The synthesis of 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid involves several steps, including the reaction between 6-fluoro-1,2-benzoxazole and 4-piperidin-1-ylbutan-1-ol to form the intermediate, which is then reacted with 2-bromoacetic acid to yield the final product. The purity of 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid can be improved by recrystallization or chromatography.

Scientific Research Applications

3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid has been widely used as a tool compound in scientific research to investigate the role of 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acidase in glucose homeostasis and related diseases such as diabetes and obesity. 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid has been shown to inhibit 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acidase in vitro and in vivo, leading to decreased hepatic glucose production and improved glucose tolerance. 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid has also been used to study the effect of 3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acidase inhibition on other metabolic pathways, such as lipid metabolism and insulin signaling.

properties

IUPAC Name

3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-11-1-2-12-13(9-11)21-17-15(12)10-3-6-18(7-4-10)8-5-14(19)20/h1-2,9-10H,3-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSSARIOZIQSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid

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